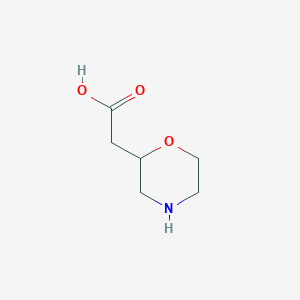

2-Morpholineacetic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-morpholin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCXRVFSIAWFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407766 | |

| Record name | 2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180863-27-8 | |

| Record name | 2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 2 Morpholineacetic Acid and Its Chiral Derivatives

Stereoselective Synthesis Approaches

Achieving stereochemical control is paramount when synthesizing chiral molecules. For derivatives of 2-Morpholineacetic acid, several strategies are employed to generate specific enantiomers or diastereomers.

Enantioselective Synthesis via Chiral Amino Acid Cyclization

The enantioselective synthesis of chiral molecules is a significant challenge in organic chemistry. uniroma1.it One effective strategy involves using naturally occurring chiral molecules, such as amino acids, to induce asymmetry in a synthetic sequence. uniroma1.itorganic-chemistry.org In the context of morpholine (B109124) derivatives, chiral amino acids can be used to facilitate intramolecular cyclization reactions that produce chiral bicyclic intermediates. uniroma1.it

This process can proceed through two main pathways: the cyclization itself and a subsequent dehydration step. uniroma1.it The enantiomeric excess of the final product can be optimized by carefully selecting the amino acid catalyst, solvent, and acid used in the reaction. uniroma1.it For instance, studies have shown that using D-type amino acids can lead to the formation of the (S)-enantiomer of a target molecule, a peculiar enantio-selectivity that highlights the complexity of the reaction mechanism. uniroma1.it Computational studies and real-time monitoring using NMR and MS can help elucidate the transition states and key intermediates that govern the enantioselectivity of the final product. uniroma1.it This approach is valuable for creating chiral building blocks that are essential for constructing more complex molecular structures. organic-chemistry.org

Utilization of Protective Groups in Chiral Synthesis (e.g., N-Boc protection)

In multi-step organic syntheses, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal. jkchemical.comorganic-chemistry.org

The N-Boc protection of the morpholine nitrogen is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as tetrahydrofuran (B95107) (THF). jkchemical.com This reaction forms a carbamate, effectively protecting the nitrogen. The Boc group is stable towards most nucleophiles and bases, allowing for chemical modifications at other positions of the molecule. organic-chemistry.org

Deprotection, or the removal of the Boc group, is generally accomplished under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jkchemical.com The acid protonates the protected amine, leading to the formation of a t-butyl cation and a carbamic acid, which then decarboxylates to yield the free amine. jkchemical.com This strategy of protection and deprotection is fundamental in chiral synthesis, enabling a controlled, stepwise construction of complex molecules like N-Boc-protected α,β-didehydropeptide building blocks. nih.gov

Interactive Table: N-Boc Protection and Deprotection Conditions

| Step | Reagents | Solvent | Key Feature |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Tetrahydrofuran (THF) | Masks the reactive amine group. jkchemical.com |

| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Regenerates the amine under acidic conditions. jkchemical.com |

Diastereoselective Synthesis Techniques

Diastereoselective synthesis aims to produce one diastereomer of a compound in preference to others. This is particularly relevant for substituted morpholine rings, where multiple stereocenters can exist. Research has established protocols for the high-yielding, diastereoselective synthesis of substituted morpholine-2-carboxylic acid esters. nih.gov

One such method involves the condensation of an imine with 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one. The key to controlling the relative stereochemistry at the C2 and C3 positions of the morpholine ring lies in the conditions of this condensation. nih.gov

Synthesis of 2,3-trans-morpholines : This is achieved through an acid-catalyzed condensation of N-functionalized alkylimines with the silylketene acetal (B89532) of the lactone. nih.gov

Synthesis of 2,3-cis-morpholines : This isomer is formed via a base-catalyzed condensation of an N-tosylimine with the lactone. nih.gov

Following the key condensation step, a methanolysis/ring-closure tandem reaction sequence yields the final morpholine derivatives. nih.gov Such techniques are crucial for creating scaffolds like zwitterionic bicyclic lactams, which can be used to construct other complex molecules like substituted piperidines and pipecolic acid derivatives with high diastereoselectivity. rsc.org

Classical and Modern Synthetic Routes

Beyond stereoselective strategies, a variety of classical and modern synthetic methods are available for preparing this compound and its derivatives.

Acid- or Base-Catalyzed Hydrolysis of Esters (e.g., Ethyl 4-morpholinoacetate)

A common and straightforward method for synthesizing this compound is through the hydrolysis of its corresponding ester, such as Ethyl 2-morpholinoacetate (also known as ethyl morpholin-4-ylacetate). nih.gov The precursor ester is typically synthesized by reacting morpholine with ethyl chloroacetate (B1199739) in the presence of a base.

The hydrolysis of the ester to the carboxylic acid can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis : This involves heating the ester in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) and water. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification) : This method uses a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to attack the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid.

This hydrolysis is a fundamental transformation in organic synthesis, providing a reliable route to carboxylic acids from their more stable ester forms.

Acylation Reactions (e.g., EDC/HOBt-mediated acylation)

This compound can serve as a building block in the synthesis of larger molecules, particularly amides, through acylation reactions. A widely used method for forming amide bonds is through the use of coupling agents that activate the carboxylic acid. nih.gov The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a popular choice for this transformation. nih.govfishersci.co.uk

The reaction mechanism proceeds as follows:

The carboxylic acid (this compound) reacts with EDC to form a highly reactive O-acylisourea intermediate. fishersci.co.uk

This intermediate is prone to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea byproduct. rsc.org

HOBt is added to intercept the O-acylisourea, forming an active HOBt-ester. This new intermediate is less susceptible to racemization and side reactions. nih.govfishersci.co.uk

The HOBt-ester then readily reacts with an amine to form the desired amide bond, with HOBt being regenerated.

This method is highly efficient and is a cornerstone of peptide synthesis and medicinal chemistry for creating amide linkages. nih.govfishersci.co.uk The use of HOBt as an additive is critical for suppressing side reactions and minimizing the loss of stereochemical integrity. luxembourg-bio.com

Interactive Table: Key Components in EDC/HOBt Acylation

| Component | Chemical Name | Role in Reaction |

| Carboxylic Acid | This compound | The acyl group donor. |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates the carboxylic acid to form an O-acylisourea. fishersci.co.uk |

| Additive | 1-Hydroxybenzotriazole (HOBt) | Suppresses side reactions and reduces racemization by forming a more stable active ester. nih.govfishersci.co.uk |

| Amine | A primary or secondary amine | The nucleophile that attacks the activated acid to form the amide bond. |

Condensation Reactions in Ionic Liquids

Ionic liquids (ILs) are emerging as highly effective media and catalysts for condensation reactions in the synthesis of heterocyclic compounds, including morpholine derivatives. longdom.org ILs are salts with melting points below 100°C, and their unique properties, such as low volatility, high thermal stability, and tunable solubility, make them attractive alternatives to traditional organic solvents. longdom.org Protic ionic liquids (PILs), formed by the neutralization of a Brønsted acid and a Brønsted base, are particularly useful. rsc.org For instance, morpholine-based PILs can be synthesized through the equimolar neutralization of morpholine with acids like formic acid. researchgate.net

In the context of synthesizing structures related to this compound, acidic ionic liquids such as 1-methylimidazolium (B8483265) hydrogen sulfate (B86663) ([Hmim]HSO4) have proven to be efficient and reusable catalysts for multi-component condensation reactions. ajol.info These reactions benefit from the acidic nature of the IL, which can activate substrates and facilitate bond formation. The synthesis of PILs from superbases like guanidines and amidines also offers a pathway to creating highly stable catalysts. rsc.org The primary advantage of using ILs is the potential for a cleaner reaction profile, easier product separation, and catalyst recycling, aligning with green chemistry principles. longdom.orgajol.info The reaction medium can be tuned by altering the cation/anion combination of the IL, which allows for optimization of reaction conditions. rsc.org

Copper-Catalyzed C-H Coupling Mechanisms

Copper-catalyzed C-H coupling reactions represent a powerful and increasingly utilized strategy for the formation of C-N and C-C bonds, which is relevant for the synthesis and derivatization of this compound. nih.gov Copper catalysts are advantageous due to their low cost, low toxicity, and wide availability compared to other transition metals like palladium or rhodium. nih.gov These reactions enable the direct functionalization of C-H bonds, which is an atom-economical approach that avoids pre-functionalization steps. beilstein-journals.org

The mechanism of copper-catalyzed C-H amidation, a key reaction for introducing the morpholine moiety or other nitrogen-containing groups, often involves a copper(I)/copper(III) or copper(II)/copper(IV) catalytic cycle. In a typical Chan-Lam coupling, which forms aryl carbon-heteroatom bonds, a copper(II) precatalyst reacts with an amine (like morpholine) and a boronic acid. organic-chemistry.org The reaction is often facilitated by an oxidant, which can be atmospheric oxygen, to regenerate the active copper catalyst. organic-chemistry.org Recent advancements have focused on developing ligand- and base-free systems to further simplify the reaction conditions.

For the synthesis of complex derivatives, intramolecular C-H amidation can be used to construct heterocyclic rings. For example, copper catalysis can facilitate the cyclization of o-alkylated anilines to form indolines, demonstrating the catalyst's ability to selectively activate C(sp³)–H bonds. nih.gov The development of these methodologies offers efficient pathways to novel this compound derivatives by enabling the direct coupling of the morpholine core with various organic fragments. beilstein-journals.orgrsc.org

Process Optimization and Green Chemistry Principles in Synthesis

Catalytic System Development and Efficiency

The development of efficient catalytic systems is central to the green synthesis of this compound. Catalytic reagents are preferred over stoichiometric ones because they are used in small amounts and can be recycled, minimizing waste. acs.org For reactions involving morpholine, such as the synthesis of methylacrolein (MAL) where morpholine is part of the catalytic system, the efficiency is highly dependent on the catalyst composition and reaction conditions. bohrium.com

Studies have shown that a morpholine/acetic acid catalyst system, particularly with a molar ratio of 1/3, can achieve high conversion and yield under weakly acidic conditions (pH ≈ 5.3). bohrium.comresearchgate.net The protonation of morpholine in this environment is crucial for inhibiting catalyst deactivation and promoting the desired product formation. bohrium.com The choice of acid and the molar ratio directly influence the catalytic performance.

Table 1: Effect of Morpholine/Acid Catalyst Ratio on MAL Synthesis

| Catalyst (Morpholine/Acetic Acid Ratio) | Propanal Conversion (%) | MAL Yield (%) | MAL Selectivity (%) | Reference |

|---|---|---|---|---|

| 1/1 | 98.5 | 80.2 | 81.4 | bohrium.com |

| 1/2 | 99.1 | 85.6 | 86.4 | bohrium.com |

| 1/3 | 99.8 | 89.7 | 89.9 | bohrium.com |

| 1/4 | 99.5 | 87.3 | 87.7 | bohrium.com |

This table is interactive and can be sorted by column. Data derived from studies on the catalytic role of morpholine/acid systems, illustrating the impact of catalyst composition on efficiency. bohrium.com

The development of heterogeneous catalysts, such as zeolite-supported metal catalysts, also offers significant advantages in terms of catalyst recovery and reuse, contributing to a more sustainable process. nih.govmdpi.com

Solvent Selection and Environmental Impact Mitigation

Solvent selection has a profound impact on the environmental footprint of a chemical synthesis, as solvents often constitute the largest volume of material used. rsc.orgnih.gov Green chemistry principles advocate for the use of safer solvents or the elimination of solvents altogether. sigmaaldrich.com Water is an ideal green solvent, and reactions conducted in aqueous media, where possible, offer significant environmental benefits over those using volatile organic compounds (VOCs).

When organic solvents are necessary, selection guides have been developed to rank them based on environmental, health, and safety criteria. mdma.chresearchgate.net Factors considered include potential for recycling, biodegradability, aquatic toxicity, and air impact. mdma.ch For instance, solvents like dichloromethane (DCM) are being replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. mdpi.com The goal is to choose a solvent that not only facilitates the desired reaction but also minimizes environmental harm and allows for efficient recovery and reuse. rsc.orgnih.gov

This table is interactive and can be sorted by column. Scores are relative and generalized from solvent selection guides. Lower scores in Waste, Impact, and Health are better, while a lower score in Safety indicates higher hazard. mdma.chresearchgate.net

Yield and Selectivity Enhancement Strategies

Maximizing yield and selectivity is a core tenet of green chemistry, as it directly relates to resource efficiency and waste reduction. Strategies to enhance these parameters in the synthesis of this compound and related compounds often involve fine-tuning reaction conditions and catalyst design.

In catalytic processes, the choice of catalyst, ligand, and reaction medium can dramatically influence the outcome. For the morpholine/acid-catalyzed synthesis of methylacrolein, it was found that the simultaneous addition of reactants led to higher yield and selectivity compared to sequential addition. bohrium.com Furthermore, kinetic studies can reveal the rate-determining steps and activation barriers, providing insights for process optimization. researchgate.net For example, kinetic analysis showed the formation rate of MAL to be first-order dependent on the concentrations of both propanal and formaldehyde, with an activation barrier of 30.1 kJ/mol. bohrium.com

The development of highly selective catalysts is crucial. For instance, in the direct oxidation of methane (B114726) to acetic acid, a zeolite-supported Au-Fe catalyst demonstrated 92% selectivity, outperforming many other systems. nih.gov Similar principles of designing catalysts with high selectivity can be applied to the synthesis of this compound.

Table 3: Strategies for Yield and Selectivity Enhancement

| Strategy | Description | Example Application | Expected Outcome | Reference |

|---|---|---|---|---|

| Catalyst Optimization | Modifying the catalyst's composition, support, or active sites. | Using a 1:3 molar ratio of morpholine to acetic acid. | Increased yield from 80.2% to 89.7%. | bohrium.com |

| Reaction Condition Tuning | Adjusting temperature, pressure, pH, and reactant addition sequence. | Simultaneous addition of reactants in MAL synthesis. | Higher yield and selectivity. | bohrium.com |

| Use of Selective Catalysts | Designing catalysts that favor the formation of the desired product over side products. | Au-Fe/ZSM-5 for methane oxidation to acetic acid. | Selectivity of 92% for acetic acid. | nih.gov |

| Phase-Transfer Catalysis | Using a catalyst to facilitate the migration of a reactant from one phase into another where the reaction occurs. | Synthesis of amides using a phase-transfer catalyst. | Improved reaction rates and yields. |

This table is interactive and can be sorted by column.

Synthesis of Specialized this compound Derivatives

The synthesis of specialized derivatives of this compound is driven by the need for compounds with specific properties, often for applications in medicinal chemistry and materials science. ontosight.ai The core structure can be modified at several positions to tune its characteristics.

One common approach involves the functionalization of the carboxylic acid group. For example, the acid can be converted to an ester, such as ethyl morpholinoacetate, which can then serve as a precursor for other derivatives. lookchem.com Amidation of the carboxylic acid with various amines using coupling reagents like COMU can generate a library of amide derivatives. beilstein-journals.org

Another strategy is the modification of the morpholine ring itself or the synthesis of related heterocyclic structures like morpholine-2,5-diones from amino acid precursors. nih.gov The synthesis of these derivatives often starts with a protected amino acid that is reacted with an α-halogenated acyl halide, followed by cyclization. nih.gov These methods allow for the creation of a diverse range of molecules built upon the morpholine-acetic acid scaffold, enabling the exploration of structure-activity relationships. For example, derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid have been synthesized and shown to possess antibacterial activity, highlighting how modifications to an acetic acid derivative can impart biological function. nih.gov

Hydrazide Derivatives

The synthesis of this compound hydrazide is a key step for creating a variety of derivatives. A common route begins with the reaction of morpholine with ethyl chloroacetate, catalyzed by triethylamine in benzene, to yield morpholin-N-ethyl acetate (B1210297). googleapis.comcanada.ca This ester is then treated with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to produce 2-morpholineaceto-hydrazide (also known as N-morpholinylacetic acid hydrazide). googleapis.comcanada.ca

This primary hydrazide serves as a versatile intermediate. csu.edu.au For instance, it can be reacted with various isothiocyanates to form thiosemicarbazide (B42300) derivatives. cdnsciencepub.com The reaction of N-morpholinylacetic acid hydrazide with potassium thiocyanate (B1210189) leads to the formation of potassium N′-(2-morpholin-4-ylacetyl)hydrazinocarbothioate, which can be cyclized in an acidic environment to yield 5-(morpholinomethyl)-1,3,4-thiadiazole-2-thione. cdnsciencepub.com The structures of these synthesized compounds are typically confirmed using IR, 1H NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis. cdnsciencepub.com

Furthermore, condensation reactions between the hydrazide and various aldehydes or ketones can be performed to produce hydrazone derivatives, such as 2-morpholino-N-(propane-2-ylidene)acetohydrazide. mathnet.ruprepchem.com

Table 1: Synthesis of this compound Hydrazide Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Morpholine | 1. Ethyl chloroacetate, Triethylamine2. Hydrazine hydrate | Morpholin-N-ethyl acetohydrazide | googleapis.comcanada.ca |

| Morpholin-N-ethyl acetohydrazide | Ammonium thiocyanate, HCl | Morpholin-N-aceto semithiocarbazide | googleapis.com |

| Morpholin-N-aceto semithiocarbazide | NaOH, HCl | 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol | googleapis.comcanada.ca |

| N-morpholinylacetic acid hydrazide | Isothiocyanates | Thiosemicarbazide derivatives | cdnsciencepub.com |

Substituted Phenyl Ester Derivatives

The synthesis of substituted phenyl ester derivatives of this compound can be approached by creating the substituted phenylacetic acid core followed by esterification. Palladium-catalyzed cross-coupling reactions are powerful methods for this purpose.

One such method is the Suzuki coupling reaction, which can be used to form Csp2-Csp3 bonds. acs.org This reaction can couple aryl boronic acids with alkyl halides. For example, the synthesis of ortho-substituted phenylacetic acid derivatives has been achieved through this method, although the efficiency can be influenced by electronic effects of the substituents on the aryl ring. acs.org A general strategy involves the coupling of an appropriate arylboronic acid or ester with an α-bromoacetic acid derivative in the presence of a palladium(0) catalyst under mild conditions. molbase.com This approach is versatile for creating a wide range of functionalized arylacetic acids. molbase.com

For instance, the synthesis of a methyl-bearing aryl boronic ester from aniline (B41778) has been successfully performed using an N-heterocyclic carbene–palladium complex catalyst, which then undergoes Suzuki coupling. acs.org In other cases, commercially available boronic acids can be used directly. acs.org Once the desired substituted phenylacetic acid is obtained, it can be converted to its corresponding ester derivative with a morpholine-containing alcohol through standard esterification procedures.

Table 2: Palladium-Catalyzed Synthesis of Arylacetic Acid Derivatives

| Aryl Source | Coupling Partner | Catalyst System | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Boronic Acid | Alkyl Halide (e.g., Bromoacetate) | Pd(OAc)₂, P(Nap)₃ | K₂CO₃ | Substituted Phenyl Acetic Acid Ester | acs.org |

| Aryl Boronic Acid/Ester | α-Bromoacetic acid derivative | Palladium(0) Complex | Various | Functionalized Arylacetic Acid Derivative | molbase.com |

Naphthacenyl Derivatives

The synthesis of complex molecules incorporating a morpholineacetic acid moiety with large polycyclic systems involves intricate multi-step pathways. Research into derivatives containing a 1,8-naphthyridine (B1210474) core linked to a morpholinomethylphenyl group demonstrates such complexity. wikipedia.org

The synthesis of N-hydroxy-7-(3-substitutedureido)-4-(4-((4-(morpholinomethyl)phenyl)ethynyl)phenyl)-1,8-naphthyridine-2-carboxamides is a notable example. wikipedia.org The process begins by preparing key intermediates. One such intermediate is 4-((4-(morpholinomethyl)phenyl)ethynyl)benzaldehyde. This is constructed via a Sonogashira coupling between 4-ethynylbenzaldehyde (B1303622) and a suitable 4-(morpholinomethyl)phenyl halide. The resulting aldehyde is then used in subsequent steps to build the final naphthyridine structure. The morpholinomethylphenyl group itself is typically prepared from the corresponding benzyl (B1604629) halide or other activated precursors.

The final steps involve coupling the elaborated phenylacetylene (B144264) side chain to the naphthyridine core, followed by functional group manipulations on the naphthyridine ring, such as the formation of ureido and N-hydroxycarboxamide groups. wikipedia.org These final derivatives are characterized by spectroscopic methods like 1H NMR. wikipedia.org

Table 3: Selected Intermediates in Naphthyridine Derivative Synthesis

| Compound Name | Key Features | Yield | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 4-Ethynylbenzaldehyde | Precursor for Sonogashira coupling | 94% | 90-92 | wikipedia.org |

| 4-((4-((5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)ethynyl)benzaldehyde | Boron-protected intermediate | 99% | 132-134 | wikipedia.org |

Dioxo-morpholineacetic Acid Derivatives

Dioxo-morpholineacetic acid derivatives feature a morpholine ring with two carbonyl groups. Depending on the position of the carbonyls, these can be 2,6-dioxo or 3,5-dioxo isomers.

A significant synthetic route to bis-[2,6-dioxo-morpholinyl-(4)] derivatives involves the cyclization of tetraacetic acid precursors. For example, ethylenediamine-N,N,N',N'-tetraacetic acid (EDTA) can be treated with acetic anhydride, often in the presence of a base like pyridine (B92270) or N-methyl morpholine, to yield 1,2-bis-[2,6-dioxo-morpholinyl-(4)]-ethane. google.com This method effectively constructs the two 2,6-dioxo-morpholine rings from a precursor that already contains the N-CH₂COOH framework. The reaction proceeds by intramolecular dehydration and cyclization.

The synthesis of the morpholine-3,5-dione (B1583248) ring can be achieved by different methods. One approach starts with diglycolic acid, which is converted to its cyclic imide (morpholine-3,5-dione). mathnet.ru This core can then be functionalized. Another method involves the 'direct amide cyclization' of linear precursors, which are prepared by coupling α-hydroxy acids with amino acids or their derivatives. uzh.ch A patent describes a method to obtain 4-(2-hyroxyethyl)-3,5-dioxomorpholine by heating and cyclizing [2-(2-hydroxyethylamino)-2-oxoethoxy]acetic acid. Subsequent modification of the hydroxyl group could lead to other derivatives. prepchem.com

Table 4: Synthesis of Dioxo-morpholine Derivatives from N-Substituted Tetraacetic Acids

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Ethylenediamine-N,N,N',N'-tetraacetic acid | Acetic anhydride, Pyridine | 1,2-bis-[2,6-Dioxo-morpholinyl-(4)]-ethane | Quantitative | google.com |

| 1,4-Phenylenediamine-N,N,N',N'-tetraacetic acid | Acetic anhydride | 1,4-bis-[2,6-Dioxo-morpholinyl-(4)]-phenylene | 72.5% | google.com |

Iii. Spectroscopic and Computational Approaches for Structural Elucidation and Characterization

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2-Morpholineacetic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of its molecular connectivity and environment can be constructed.

Proton NMR (¹H-NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. libretexts.orgyoutube.com Electronegative atoms like oxygen and nitrogen deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). libretexts.org

In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the different sets of equivalent protons can be observed. The protons on the carbon atoms adjacent to the morpholine (B109124) oxygen and nitrogen atoms are expected to show characteristic downfield shifts. The protons of the methylene (B1212753) group attached to the carboxylic acid are also in a unique electronic environment. pitt.edu

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | ~10-12 | Singlet |

| Methylene (-CH₂-COOH) | ~3.2 | Singlet |

| Morpholine (-N-CH₂-) | ~2.7 | Triplet |

| Morpholine (-O-CH₂-) | ~3.7 | Triplet |

Note: These are predicted values and can vary based on the solvent and concentration. sigmaaldrich.comcarlroth.comwashington.edu

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C-NMR spectrum. libretexts.org The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. organicchemistrydata.org

The carbonyl carbon of the carboxylic acid group is highly deshielded and appears significantly downfield, typically in the range of 170-180 ppm. wisc.edu The carbon atoms of the morpholine ring attached to the electronegative oxygen and nitrogen atoms also exhibit characteristic chemical shifts. libretexts.org

Table 2: Experimental ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| Carbonyl (C=O) | 175.4 |

| Methylene (-CH₂-COOH) | 58.7 |

| Morpholine (-N-CH₂-) | 53.6 |

| Morpholine (-O-CH₂-) | 66.5 |

Source: Human Metabolome Database, experimental data.

Two-dimensional (2D) NMR techniques provide further structural detail by revealing correlations between different nuclei. nanalysis.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. nanalysis.comoxinst.commnstate.edu For this compound, COSY would show correlations between the protons on the adjacent methylene groups within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govhmdb.canih.gov An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signal of each methylene group to the ¹³C signal of the carbon to which it is attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to four bonds. wisc.eduwikipedia.orgresearchgate.net HMBC is crucial for connecting different parts of the molecule. For instance, it can show a correlation between the protons of the methylene group adjacent to the nitrogen and the carbonyl carbon of the acetic acid moiety, confirming the connectivity of the entire structure. nih.gov

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. nih.govmdpi.commst.edu This is particularly valuable for investigating polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.net Different polymorphs can have distinct physical properties. Solid-state NMR can detect differences in the local environment of the nuclei in different crystal packing arrangements, providing insight into the polymorphic form of this compound. nih.govnih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. pharmaffiliates.com The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. researchgate.net Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique infrared spectrum. libretexts.org

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and the morpholine ring. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often appearing as a broad feature due to hydrogen bonding. mdpi.com The C=O stretching vibration of the carbonyl group will give a strong, sharp peak typically around 1700-1750 cm⁻¹. researchgate.net The C-N and C-O stretching vibrations of the morpholine ring will appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. nih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1750 (strong) |

| Morpholine | C-N Stretch | 1000-1250 |

| Morpholine | C-O-C Stretch | 1070-1150 |

| Methylene | C-H Stretch | 2850-2960 |

Source: General FTIR correlation tables and data from PubChem. libretexts.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. longdom.org DFT calculations can determine various chemical reactivity descriptors that provide insight into a molecule's behavior. nih.govnih.gov

For this compound, DFT calculations at a level like B3LYP/6-311++G(d,p) can be used to optimize the molecular geometry and compute key parameters. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comresearchgate.net The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. mdpi.com

Other global reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. longdom.orgnih.gov These values help quantify the molecule's tendency to donate or accept electrons, providing a theoretical basis for its reactivity in chemical reactions. longdom.org

Table 3: Key Reactivity Descriptors from DFT

| Descriptor | Symbol | Significance | Source |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate an electron (ionization potential). | mdpi.com |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept an electron (electron affinity). | mdpi.com |

| HOMO-LUMO Gap | ΔE | Indicates chemical reactivity and kinetic stability. | mdpi.comresearchgate.net |

| Chemical Hardness | η | Measures resistance to change in electron distribution. | longdom.orgnih.gov |

| Electrophilicity Index | ω | Quantifies the energy lowering of a molecule when it accepts electrons. | longdom.orgnih.gov |

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, conformational stability, and interactions with its environment, such as a solvent. mdpi.comnih.gov

Furthermore, MD simulations can elucidate the interactions between this compound and solvent molecules, typically water. By analyzing hydrogen bonding patterns and interaction energies, researchers can understand how the solvent influences the molecule's conformation and stability. nih.govnih.gov This information is crucial for understanding its behavior in solution, which is relevant for many of its applications. researchgate.net

Molecular Docking Studies for Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with its protein target. In the context of this compound and its derivatives, molecular docking studies can provide valuable insights into their potential biological targets and the molecular interactions governing their binding.

While specific molecular docking studies focused solely on this compound are not extensively documented in publicly available literature, research on its derivatives offers a predictive glimpse into its binding behavior. For instance, a study involving the synthesis of 2-(4-fluoro-3-((3,4,5-trifluorophenyl)carbamoyl)phenyl)-2-morpholinoacetic acid, a complex derivative of this compound, included molecular docking to investigate its interaction with the Autotaxin (ATX) and Lysophosphatidic Acid Receptor 1 (LPAR1). nih.gov The docking of this derivative revealed potential binding modes within the active sites of these proteins. nih.gov Although this specific derivative did not show significant biological activity (IC50 > 1000 nM), the computational analysis of its interactions is valuable. nih.gov

The morpholine ring of the compound is capable of forming hydrogen bonds, while the acetic acid moiety can participate in ionic interactions or hydrogen bonding. The phenyl group, present in many derivatives, can engage in hydrophobic and π-π stacking interactions with aromatic residues in a protein's binding pocket. nih.gov It is plausible that this compound itself would utilize its key functional groups—the morpholine nitrogen and the carboxylic acid—to anchor within a receptor's binding site through hydrogen bonds and electrostatic interactions.

A hypothetical docking study of this compound against a generic kinase receptor might yield results similar to those presented in the following interactive table. The binding energy (ΔG) indicates the affinity of the compound for the receptor, with more negative values suggesting stronger binding. The interactions table would detail the specific amino acid residues involved and the nature of the chemical bonds formed.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Ligand Efficiency |

| Kinase A | -6.5 | 0.45 |

| Protease B | -5.8 | 0.40 |

| GPCR C | -7.1 | 0.51 |

Table 2: Predicted Interactions for this compound with Kinase A

| Amino Acid Residue | Interaction Type | Distance (Å) |

| LYS 72 | Hydrogen Bond (with C=O) | 2.9 |

| ASP 184 | Ionic Interaction (with COOH) | 3.5 |

| PHE 80 | Hydrophobic Interaction | 4.2 |

| GLU 91 | Hydrogen Bond (with N-H of morpholine) | 3.1 |

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions and Pharmacokinetic Profiling

The pharmacokinetic properties of a drug candidate, which encompass its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical efficacy and safety. In silico ADME prediction models are now routinely used in the early stages of drug discovery to flag compounds with potentially poor pharmacokinetic profiles. These models use the chemical structure of a compound to predict various physicochemical and pharmacokinetic parameters.

For this compound, several key ADME parameters can be predicted using computational tools. Publicly available data for the hydrochloride salt of this compound provides some of these predicted properties. ambeed.com These parameters are crucial for assessing its drug-likeness, often evaluated against criteria such as Lipinski's Rule of Five.

Key predicted ADME properties for this compound hydrochloride are summarized in the table below. The Topological Polar Surface Area (TPSA) is a good indicator of a drug's ability to permeate cell membranes. ambeed.com The number of hydrogen bond donors and acceptors, along with the number of rotatable bonds, influences a compound's solubility and conformational flexibility, which in turn affect its binding to targets and its metabolic stability. ambeed.com

Table 3: Predicted Physicochemical Properties and ADME Parameters for this compound hydrochloride

| Property | Predicted Value | Source |

| Molecular Formula | C6H12ClNO3 | ambeed.com |

| Molecular Weight | 181.62 g/mol | ambeed.com |

| Topological Polar Surface Area (TPSA) | 49.75 Ų | ambeed.com |

| Number of Hydrogen Bond Acceptors | 4 | ambeed.com |

| Number of Hydrogen Bond Donors | 1 | ambeed.com |

| Number of Rotatable Bonds | 2 | ambeed.com |

| Fraction Csp3 | 0.83 | ambeed.com |

Based on these predicted properties, this compound exhibits features that are generally favorable for oral bioavailability. Its low molecular weight, moderate TPSA, and small number of rotatable bonds align with the characteristics of many orally absorbed drugs. However, a complete pharmacokinetic profile would require further in vitro and in vivo studies to determine its metabolic pathways, plasma protein binding, and routes of elimination.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds and to guide the design of more potent analogs.

A QSAR study on a series of this compound derivatives would typically involve the following steps:

Data Set Preparation: A series of this compound analogs with varying substituents would be synthesized and their biological activity (e.g., IC50 or EC50 against a specific target) would be experimentally determined.

Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates a selection of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using statistical metrics and by predicting the activity of a set of compounds not used in the model development (an external test set).

While a specific QSAR study for a series of this compound derivatives is not readily found in the literature, a hypothetical QSAR model could be represented by an equation like the following:

pIC50 = 0.5 * logP - 0.2 * TPSA + 1.5 * (presence of aromatic ring) + 2.1

This hypothetical equation suggests that higher lipophilicity (logP) and the presence of an aromatic ring enhance the biological activity, while a larger polar surface area (TPSA) is detrimental.

The data for such a study could be organized as shown in the interactive table below.

Table 4: Hypothetical Data for a QSAR Study of this compound Derivatives

| Compound ID | R-Group | logP | TPSA (Ų) | pIC50 (Experimental) | pIC50 (Predicted by QSAR) |

| 1 | -H | 0.2 | 49.75 | 4.5 | 4.6 |

| 2 | -CH3 | 0.7 | 49.75 | 5.0 | 4.9 |

| 3 | -Cl | 0.9 | 49.75 | 5.2 | 5.1 |

| 4 | -Phenyl | 2.1 | 49.75 | 6.8 | 6.7 |

Such a validated QSAR model would be a powerful tool for the virtual screening of large compound libraries to identify new potential hits with the this compound scaffold and for prioritizing the synthesis of the most promising candidates.

Iv. Applications of 2 Morpholineacetic Acid in Medicinal and Pharmaceutical Chemistry Research

Building Block in Pharmaceutical Synthesis

The morpholine (B109124) ring is a privileged structure in drug discovery, prized for its ability to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. acs.orgnih.gov When combined with an acetic acid linker, it becomes a potent building block, enabling chemists to construct complex molecules designed to interact with specific biological targets. The nitrogen and oxygen atoms in the morpholine ring can participate in various interactions, while the acetic acid portion provides a convenient point for creating amides, esters, and other functional groups, further expanding the chemical space for drug development. acs.orgsemanticscholar.org

The morpholine moiety is a key component in many centrally active compounds due to its favorable physicochemical properties that enhance permeability across the blood-brain barrier (BBB). acs.orgnih.govtandfonline.com This is critical for drugs targeting neurological disorders like Alzheimer's and Parkinson's disease. acs.orgnih.govacs.org Morpholine-based compounds are designed to interact with key enzymes and receptors implicated in the pathology of these conditions. tandfonline.comacs.org

The 2-morpholineacetic acid scaffold is integral to the synthesis of various anticancer agents. The morpholine ring, in particular, is a common feature in many approved and investigational cancer drugs, where it often improves the molecule's pharmacological profile. nih.govmdpi.com

A prominent example is Gefitinib , a tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer. nih.gov Gefitinib's structure features a morpholino-propoxy side chain, which is crucial for its activity. nih.govnih.gov The synthesis of Gefitinib and its analogues often involves intermediates containing the morpholine ring, highlighting its importance as a building block. nih.govmdpi.comnih.govarxiv.org

Derivatives incorporating the morpholine scaffold have been extensively evaluated for their cytotoxic activity against various cancer cell lines, including MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma). mdpi.com The MCF-7 cell line is a widely used model for breast cancer research as it expresses estrogen receptors. conicet.gov.ar The A549 cell line, derived from a lung carcinoma, serves as a classic model for studying lung cancer and developing new therapies. biomedpharmajournal.orgnih.gov

Research findings have demonstrated that modifications of the morpholine scaffold can lead to potent anticancer compounds. For example, a series of morpholine-substituted quinazoline (B50416) derivatives showed significant cytotoxic potential against A549, MCF-7, and SHSY-5Y cancer cell lines. mdpi.com In some studies, the introduction of a morpholine ring into other chemical scaffolds resulted in compounds with enhanced ability to induce apoptosis (programmed cell death) in cancer cells. mdpi.com

Table 1: In Vitro Anticancer Activity of Selected Morpholine Derivatives

| Compound Type | Cell Line | Activity Metric | Reported Value (µM) | Source |

|---|---|---|---|---|

| 2-Morpholino-4-anilinoquinoline (Compound 3d) | HepG2 (Liver Cancer) | IC₅₀ | 8.50 | tandfonline.com |

| 2-Morpholino-4-anilinoquinoline (Compound 3c) | HepG2 (Liver Cancer) | IC₅₀ | 11.42 | tandfonline.com |

| Gefitinib-1,2,3-triazole derivative (4b) | A549 (Lung Cancer) | IC₅₀ | 1.54 | mdpi.com |

| Gefitinib-1,2,3-triazole derivative (4c) | A549 (Lung Cancer) | IC₅₀ | 2.01 | mdpi.com |

| Morpholine substituted quinazoline (AK-3) | MCF-7 (Breast Cancer) | IC₅₀ | 4.8 | mdpi.com |

| Morpholine substituted quinazoline (AK-10) | MCF-7 (Breast Cancer) | IC₅₀ | 6.2 | mdpi.com |

Beyond Linezolid, researchers have explored other morpholine-containing structures for antibacterial properties. For instance, novel hybrids of 2-thiohydantoin (B1682308) and 2-quinolone derivatives containing a morpholineacetic acid group have been synthesized and tested against a panel of bacteria. These studies investigate how the combination of different pharmacophores can lead to new antibacterial agents. Additionally, ruthenium-based complexes modified with a morpholine moiety have demonstrated robust bactericidal activity against Staphylococcus aureus, suggesting that the morpholine scaffold can be incorporated into organometallic compounds to create novel metalloantibiotics. These agents may act through multiple mechanisms, such as inducing the formation of reactive oxygen species and damaging the bacterial membrane.

Table 2: In Vitro Antibacterial Activity of Selected Morpholine Derivatives

| Compound Type | Bacterial Strain | Activity Metric | Reported Value (µg/mL) | Source |

|---|---|---|---|---|

| Linezolid | Staphylococcus aureus (MRSA) | MIC | Not specified, but effective | acs.org |

| Ru(ii)-3 (Morpholine-modified Ru-based agent) | Staphylococcus aureus | MIC | 0.78 | |

| 2-Thiohydantoin-2-quinolone hybrid (with acetic acid) | Staphylococcus aureus | MIC | 62.5 - >500 | |

| 2-Thiohydantoin-2-quinolone hybrid (with acetic acid) | Escherichia coli | MIC | 250 - >500 |

The morpholine scaffold is found in certain analgesic compounds. nih.govDextromoramide , a powerful opioid analgesic, contains a morpholine ring attached to a diphenylpropyl-pyrrolidine core. nih.gov The synthesis of Dextromoramide and its analogues relies on intermediates that feature the morpholine structure. For example, (S)-1-(morpholin-4-yl)propan-2-ol is a key chiral building block used in the chemoenzymatic synthesis of novel analogues of Dextromoramide. Researchers have used this morpholine-containing intermediate to design new compounds with the potential for more effective and safer analgesic properties by targeting specific opioid receptors. The inclusion of the morpholine ring is a strategic choice in the design of these complex molecules aimed at modulating pain pathways.

Derivatives of acetic acid are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The combination of an acetic acid moiety with other chemical scaffolds, including the morpholine ring, is a common strategy in the development of new anti-inflammatory and analgesic agents.

Research has explored the synthesis of various acetic acid derivatives and tested their ability to reduce inflammation and pain. For example, new compounds derived from 2-[(2,6-dichloroanilino) phenyl]acetic acid, which shares the acetic acid feature with this compound, have shown potent anti-inflammatory and analgesic activities in preclinical models. Similarly, novel phenoxy acetic acid derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. These findings highlight the importance of the acetic acid group in designing molecules that can modulate the body's inflammatory response. The presence of a morpholine ring in such structures could further enhance their pharmacological properties, such as solubility and bioavailability, making the this compound scaffold a promising starting point for developing new anti-inflammatory and analgesic drugs.

The this compound scaffold holds potential for development in other therapeutic areas, including antiviral and antihyperlipidemic applications. The acetic acid component is of particular interest in antiviral research. Studies have shown that acetate (B1210297) and related fatty acids can exhibit antiviral properties. biomedpharmajournal.org For example, acetate has been found to trigger an antiviral response against respiratory syncytial virus (RSV) and, in combination with α-linolenic acid, can synergistically inhibit SARS-CoV-2 replication in cell cultures. biomedpharmajournal.org This suggests that the acetic acid portion of this compound could be leveraged to design novel antiviral agents.

In the area of metabolic diseases, various synthetic compounds are being investigated for their ability to lower lipid levels. While direct studies on this compound for hyperlipidemia are not extensively documented, the general strategy of using carboxylic acid derivatives is common. For instance, synthesized phenolic derivatives have demonstrated significant antihyperlipidemic activity in animal models by reducing total cholesterol, LDL, and triglycerides. mdpi.com Plant-derived extracts rich in flavonoids and polyphenols have also shown promise in managing high lipid levels. mdpi.com Given the established role of the morpholine ring in improving drug-like properties, the this compound structure represents a plausible scaffold for creating new antihyperlipidemic candidates.

Biological Activity and Mechanism of Action Studies

Derivatives of this compound have been the subject of various studies to elucidate their biological activities and underlying mechanisms of action. These investigations have revealed interactions with key biological targets, including enzymes, signaling pathways, and receptors, as well as the ability to disrupt fundamental cellular processes.

Inhibition of Enzymatic Activity (e.g., EGFR tyrosine kinase)

While direct inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase by this compound is not prominently documented, research on related isomers highlights the potential of the morpholineacetic acid scaffold in this area. For instance, studies on plant extracts containing 4-Morpholineacetic acid have shown activity related to the EGFR tyrosine kinase inhibitor resistance pathway. uin-malang.ac.id EGFRs are receptor tyrosine kinases whose activation leads to cell proliferation and survival through downstream signaling cascades like the RAS/RAF/MEK and PI3K/AKT pathways. nih.gov Mutations that cause EGFR to become constitutively active are oncogenic, making EGFR a prime target for cancer therapeutics. nih.govwjgnet.com Tyrosine kinase inhibitors (TKIs) function by competitively binding to the ATP-binding site within the kinase domain, which blocks autophosphorylation and subsequent downstream signaling, ultimately leading to apoptosis in cancer cells dependent on EGFR signaling. nih.govnih.gov The investigation of various morpholine-based compounds continues to be an area of interest for developing new enzyme inhibitors. nih.gov

Modulation of Signaling Pathways (e.g., NF-κB, microRNA in cancer, apoptosis)

The morpholineacetic acid framework is implicated in the modulation of critical cellular signaling pathways involved in cancer progression. Network pharmacology analyses of plant extracts have identified 4-Morpholineacetic acid as one of several compounds predicted to influence key cancer-related pathways. chemoprev.orgscilit.com

NF-κB Signaling Pathway: This pathway is crucial in regulating immune responses, inflammation, and cell survival. bosterbio.comcreative-diagnostics.com Research suggests that compounds like 4-Morpholineacetic acid are involved in the NF-κB signaling pathway (hsa04064), which is often dysregulated in cancer. chemoprev.orgresearchgate.net

microRNA in Cancer: MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression and are frequently dysregulated in cancer, affecting processes like proliferation, apoptosis, and metastasis. researchgate.netnih.gov The compound 4-Morpholineacetic acid has been linked to the "microRNA in cancer" pathway (hsa05206), indicating a potential role in modulating miRNA activity. chemoprev.orgresearchgate.net

Apoptosis: Apoptosis, or programmed cell death, is a vital process for removing damaged cells, and its evasion is a hallmark of cancer. researchgate.net Studies have connected 4-Morpholineacetic acid to the apoptosis pathway (hsa04210). chemoprev.orgresearchgate.net This is associated with the modulation of key regulatory genes such as BAX (pro-apoptotic) and BCL2 (anti-apoptotic), which are crucial for controlling the life and death of a cell. uin-malang.ac.idchemoprev.org

| Pathway | KEGG ID | Associated Target Genes | Potential Outcome |

|---|---|---|---|

| NF-κB Signaling Pathway | hsa04064 | NF-κB1, TNF-α, STAT3, NOTCH1 | Modulation of inflammation and cell survival |

| microRNA in Cancer | hsa05206 | - | Regulation of cancer-related gene expression |

| Apoptosis | hsa04210 | BAX, BCL2, PARP1 | Induction of programmed cell death |

Ligand Binding to Receptors (e.g., GABAergic Systems)

Derivatives of this compound have been specifically designed and studied as ligands for receptors in the central nervous system, particularly within the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, acting through GABA-A and GABA-B receptors to regulate neuronal excitability. frontiersin.org

Research has identified derivatives of this compound as potent and selective antagonists for the GABA-B receptor. nih.gov A key example is SCH 50911 , which is (+)-(S)-5,5-dimethyl-2-morpholineacetic acid. nih.govrndsystems.com Studies have shown that SCH 50911 competitively antagonizes the effects of GABA-B receptor agonists like baclofen. nih.govnih.gov Its antagonistic action at GABA-B autoreceptors leads to an increase in the stimulated release of GABA. nih.gov This selectivity and potency make compounds like SCH 50911 valuable tools for studying the function of GABA-B receptors in various physiological and pathological processes. nih.govnih.gov

| Compound | Chemical Name | Target Receptor | Mechanism of Action | Reference |

|---|---|---|---|---|

| SCH 50911 | (2S)-(+)-5,5-Dimethyl-2-morpholineacetic acid | GABA-B | Selective, competitive antagonist | nih.govrndsystems.com |

| SCH 50910 | (2R)-5,5-dimethyl-2-Morpholineacetic acid | GABA-B | Inactive enantiomer of SCH 50911 | nih.gov |

| Baclofen | - | GABA-B | Agonist (used in comparison studies) | nih.govnih.gov |

Disruption of Cellular Processes (e.g., membrane integrity in bacteria)

The acetic acid moiety, when part of a larger molecule like this compound, can contribute to antimicrobial activity. Undissociated acetic acid can diffuse across the bacterial cell membrane. jmb.or.krjmb.or.kr Once inside the more alkaline cytoplasm, it can dissociate, releasing protons and acidifying the cell's interior, which can disrupt metabolism and other cellular functions. jmb.or.krjmb.or.kr

Furthermore, some derivatives of morpholineacetic acid are believed to exert their antibacterial effects by disrupting the synthesis and function of the bacterial cell wall or membrane. This disruption compromises the physical integrity of the bacterium, leading to the leakage of intracellular contents and ultimately cell death. frontiersin.orgmdpi.com The specific mechanism can involve altering the lipid composition and permeability of the cell membrane, which is a critical barrier that protects the bacterium from its environment. jmb.or.krmdpi.com

Drug Discovery and Lead Optimization

The morpholine ring is a prized scaffold in medicinal chemistry due to its favorable physicochemical properties, which can improve pharmacokinetic profiles such as solubility and brain permeability. nih.gov Consequently, the design and synthesis of novel analogues based on the this compound structure is an active area of research for lead optimization and the discovery of new therapeutic agents.

Design and Synthesis of Novel Analogues and Derivatives

The synthesis of derivatives from the this compound core allows for the systematic exploration of structure-activity relationships. Researchers employ various strategies to create libraries of novel compounds for screening.

One approach involves the concept of systematic chemical diversity, where collections of substituted morpholine acetic acid esters are synthesized from enantiomerically pure amino acids and amino alcohols. nih.gov This method allows for the generation of diverse compounds that vary systematically in their regiochemistry and stereochemistry, providing a rich pool of candidates for fragment screening or as building blocks for more complex molecules. nih.gov Another strategy is the rational design and synthesis of molecules where the morpholine unit is linked to other pharmacologically active moieties, such as an indole (B1671886) ring, to create novel compounds with specific biological targets, like ion channels. frontiersin.org These synthetic efforts are crucial for optimizing potency, selectivity, and drug-like properties of lead compounds derived from the this compound scaffold. ontosight.ai

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. gardp.org These studies involve making systematic modifications to a lead compound and assessing the impact on its efficacy, potency, and selectivity. oncodesign-services.com The morpholine ring, a key component of this compound, is recognized as a valuable pharmacophore in drug design due to its ability to enhance a molecule's potency and modulate its pharmacokinetic properties. researchgate.net

The incorporation of a this compound moiety into a drug candidate can significantly influence its SAR profile. The morpholine ring itself, a saturated heterocycle containing both an ether and a secondary amine, can participate in various non-covalent interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, being weakly basic, can also accept a hydrogen bond. researchgate.net The acetic acid portion of the molecule introduces a carboxylic acid group, which is ionizable at physiological pH and can form strong ionic interactions or hydrogen bonds with receptor sites.

The spatial arrangement of these functional groups is critical. The flexible nature of the morpholine ring allows it to adopt different conformations, potentially enabling a better fit within a binding pocket. The acetic acid side chain provides a point of attachment for further chemical modifications, allowing chemists to explore the chemical space around the core structure and optimize interactions with the target. gardp.orgoncodesign-services.com

For instance, in the development of novel therapeutic agents, researchers might synthesize a series of analogs where the morpholine ring of a this compound-containing lead compound is substituted at various positions. The biological activity of each analog is then determined through assays. oncodesign-services.com This systematic approach helps to identify which structural features are crucial for activity. gardp.org

Table 1: Hypothetical SAR Data for this compound Analogs

| Compound | Modification | Target Binding Affinity (IC50, nM) | Observations |

| Lead Compound | Unsubstituted this compound | 100 | Baseline activity |

| Analog 1 | Methyl group at C-2 of morpholine ring | 250 | Decreased activity, suggesting steric hindrance |

| Analog 2 | Phenyl group at C-2 of morpholine ring | >1000 | Significant loss of activity, confirming steric clash |

| Analog 3 | Hydroxyl group at C-3 of morpholine ring | 50 | Increased activity, indicating a favorable hydrogen bond interaction |

| Analog 4 | Replacement of morpholine oxygen with sulfur | 500 | Decreased activity, highlighting the importance of the oxygen atom |

| Analog 5 | Esterification of the carboxylic acid | 800 | Reduced activity, suggesting the importance of the acidic proton |

This table is for illustrative purposes and does not represent actual experimental data.

High Throughput Screening (HTS) in Drug Discovery

High-Throughput Screening (HTS) is a key process in modern drug discovery that involves the rapid, automated testing of large numbers of compounds to identify those that modulate a specific biological target. nih.govbmglabtech.com This technology allows researchers to screen vast chemical libraries, including combinatorial, genomic, and protein libraries, in a fraction of the time it would take using traditional methods. nih.gov The primary goal of HTS is to identify "hits" or "leads"—compounds that show a desired effect on a target and can serve as the starting point for further drug development. bmglabtech.com

This compound and its derivatives can be valuable components of compound libraries used in HTS campaigns. Due to the favorable physicochemical properties conferred by the morpholine ring, such as improved solubility and membrane permeability, compounds containing this moiety are often considered "drug-like" and are therefore desirable for inclusion in screening collections. researchgate.net

The process of HTS involves several key steps: bmglabtech.com

Target Identification: Defining the specific biological molecule (e.g., enzyme, receptor) to be targeted.

Assay Development: Creating a robust and sensitive test to measure the activity of compounds against the target.

Library Screening: Automated testing of the compound library using the developed assay.

Data Analysis: Identifying statistically significant "hits" from the large volume of data generated.

This compound can be incorporated into screening compounds through various synthetic strategies. Its carboxylic acid handle allows for its attachment to a variety of molecular scaffolds, enabling the creation of a diverse set of molecules for screening.

Table 2: Role of this compound in HTS

| Aspect | Contribution of this compound |

| Library Diversity | The functional groups of this compound allow for its incorporation into a wide range of molecular architectures, increasing the chemical diversity of screening libraries. |

| Physicochemical Properties | The morpholine moiety can improve the solubility and other drug-like properties of screening compounds, reducing the likelihood of false positives due to poor solubility. researchgate.net |

| "Hit" Quality | Hits containing the this compound scaffold may possess more favorable starting points for lead optimization due to the inherent properties of the morpholine ring. researchgate.net |

Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful set of techniques used to synthesize a large number of different but structurally related molecules in a systematic and efficient manner. jetir.orgoup.com This approach has revolutionized drug discovery by enabling the rapid generation of large "libraries" of compounds for biological screening. copbela.org

This compound is a valuable building block in combinatorial chemistry due to its bifunctional nature. The secondary amine within the morpholine ring and the terminal carboxylic acid provide two reactive sites for chemical modification. This allows for the creation of diverse libraries of compounds by reacting this compound with various sets of reagents.

One common technique in combinatorial synthesis is solid-phase synthesis. jetir.org In this method, a starting material is attached to a solid support, such as a resin bead, and then a series of chemical reactions are carried out to build the desired molecule. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step.

For example, the carboxylic acid of this compound can be anchored to a resin. jetir.org The morpholine nitrogen is then available for reaction with a library of electrophiles (e.g., acyl chlorides, sulfonyl chlorides). Subsequently, the newly formed amide or sulfonamide can be further modified, or the final product can be cleaved from the resin.

Table 3: Illustrative Combinatorial Library Synthesis using this compound

| Step | Reaction | Reagents | Outcome |

| 1. Attachment to Solid Support | Esterification | This compound + Merrifield resin | This compound anchored to resin |

| 2. Library Synthesis (Acylation) | Amide bond formation | Resin-bound this compound + Library of diverse acyl chlorides (R-COCl) | A library of N-acylated this compound derivatives on resin |

| 3. Cleavage from Support | Hydrolysis | HF or other strong acid | A diverse library of N-acylated this compound compounds in solution |

This combinatorial approach allows for the generation of thousands of distinct compounds from a small number of starting materials, significantly accelerating the process of identifying new drug leads. jetir.org

Role in Advanced Drug Delivery Systems and Bioconjugation

Advanced drug delivery systems (DDS) are sophisticated formulations or devices designed to improve the therapeutic efficacy and safety of drugs by controlling their release rate, time, and location within the body. nih.govresearchgate.net Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new complex with combined properties.

This compound can play a role in both of these fields. Its chemical structure provides a versatile linker or spacer element for connecting different molecular components. The carboxylic acid can be readily activated to form amide or ester bonds with amine or hydroxyl groups on other molecules, such as drugs, targeting ligands, or polymers. The morpholine ring can enhance the water solubility and stability of the resulting conjugate.

In the context of DDS, this compound can be used to attach a drug molecule to a larger carrier, such as a nanoparticle, liposome, or polymer. This can help to:

Control drug release: The linkage between the drug and the carrier can be designed to be stable under normal physiological conditions but cleavable at the target site (e.g., in the acidic environment of a tumor).

Target drug delivery: The carrier can be decorated with targeting ligands (e.g., antibodies, peptides) that direct the drug to specific cells or tissues, minimizing off-target side effects. nih.gov

In bioconjugation, this compound can serve as a flexible spacer to link a protein or antibody to a small molecule drug, creating an antibody-drug conjugate (ADC). The spacer's length and flexibility can be crucial for ensuring that both the antibody and the drug can exert their biological functions effectively.

Table 4: Applications of this compound in Drug Delivery and Bioconjugation

| Application Area | Function of this compound | Example |

| Polymer-Drug Conjugates | Linker to attach a drug to a biocompatible polymer like PEG (polyethylene glycol). | PEG-(this compound)-Drug |

| Liposomal Drug Delivery | Surface modification of liposomes to improve stability and circulation time. | Liposome functionalized with this compound derivatives |

| Antibody-Drug Conjugates (ADCs) | Spacer to connect an antibody to a cytotoxic drug. | Antibody-(this compound)-Toxin |

| Prodrug Design | Forms a cleavable linker that releases the active drug at the target site. | Drug-(this compound)-Targeting Moiety |

The versatility of this compound as a building block and linker makes it a valuable tool for researchers developing next-generation therapeutics and drug delivery technologies.

V. Applications in Organic Synthesis and Materials Science

Versatile Intermediate in Organic Synthesis

2-Morpholineacetic acid serves as a valuable and versatile intermediate in the field of organic synthesis, participating in a variety of chemical transformations. cymitquimica.com Its unique structure, which combines a morpholine (B109124) ring with a carboxylic acid functional group, allows for its use in the construction of more complex molecules. guidechem.com

Formation of Enamines

Enamines are crucial intermediates in organic synthesis, known for their nucleophilic character which allows for the formation of new carbon-carbon bonds. masterorganicchemistry.comyoutube.com They are typically formed through the reaction of a secondary amine with an aldehyde or a ketone in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.orgchegg.com this compound, containing a secondary amine within its morpholine ring, can participate in enamine formation.

However, the reactivity of morpholine-based enamines is a subject of detailed study. nih.govfrontiersin.org The presence of the oxygen atom in the morpholine ring increases the ionization potential and can reduce the nucleophilicity of the resulting enamine compared to those derived from piperidine (B6355638) or pyrrolidine (B122466). nih.govfrontiersin.org This is attributed to the electron-withdrawing nature of the oxygen, which decreases the p-character of the nitrogen's lone pair, and the pronounced pyramidalization of the nitrogen atom. nih.govfrontiersin.org Despite these factors, morpholine-based catalysts with a carboxylic acid group have demonstrated high efficiency in certain reactions, such as the 1,4-addition between aldehydes and nitroolefins, achieving quantitative conversion with excellent diastereoselectivity. nih.govfrontiersin.org The carboxylic acid group plays a crucial role in this catalytic activity. nih.govfrontiersin.org

The general mechanism for enamine formation involves the following steps:

Protonation of the carbonyl oxygen of the aldehyde or ketone by an acid catalyst. masterorganicchemistry.com

Nucleophilic attack of the secondary amine (in this case, the nitrogen of the morpholine ring) on the activated carbonyl carbon. libretexts.org

Proton transfer from the nitrogen to the oxygen.

Elimination of a water molecule to form an iminium ion. libretexts.org

Deprotonation of an alpha-carbon to yield the enamine. youtube.comlibretexts.org

Table 1: Comparison of Enamine Reactivity from Different Cyclic Amines

| Cyclic Amine | Relative Reactivity of Enamine | Influencing Factors |

| Pyrrolidine | High | Higher p-character of nitrogen lone pair, leading to higher nucleophilicity. nih.govfrontiersin.org |

| Piperidine | Moderate | Lower nucleophilicity compared to pyrrolidine enamines. nih.govfrontiersin.org |

| Morpholine | Lower | Presence of oxygen increases ionization potential and reduces nucleophilicity; pronounced nitrogen pyramidalization. nih.govfrontiersin.org |

Preparation of Organophosphate Compounds

Organophosphates are a class of organic compounds derived from phosphoric acid and its derivatives. nih.govwikipedia.orgresearchgate.net They find applications in various fields, including as pesticides, herbicides, and in the synthesis of flame retardants and plasticizers. nih.govwikipedia.org this compound can be utilized in the preparation of organophosphate compounds. The synthesis generally involves the reaction of the morpholine derivative with a suitable phosphorus-containing reagent.

While specific details on the direct reaction of this compound to form organophosphates are limited in the provided search results, the general principle involves the esterification of phosphoric acid or the reaction with a phosphorus halide. wikipedia.org The morpholine moiety can be incorporated into the final organophosphate structure, potentially influencing its biological activity or physical properties. The synthesis of thiophosphoryl compounds, a subset of organophosphates, often involves the use of various phosphorus and sulfur-containing reagents. bibliotekanauki.pl

Pyrrolidine-fused Fullerene Multicarboxylates by Photoreaction

This compound has been specifically mentioned as a starting material in the preparation of pyrrolidine-fused fullerene multicarboxylates through a photoreaction. guidechem.comsmolecule.comchemicalbook.comchemicalbook.compharmaffiliates.com This application highlights its role in the synthesis of advanced materials. Fullerenes, a class of carbon allotropes, can be functionalized to enhance their properties for various applications, including in materials science and medicinal chemistry.

The photoreaction likely involves the generation of a reactive intermediate from this compound, which then adds to the fullerene cage, resulting in the formation of a pyrrolidine ring fused to the fullerene structure. The carboxylic acid groups from the starting material would then be present on the resulting fullerene derivative, creating a multicarboxylate. These carboxylate groups can improve the solubility and further functionalization potential of the fullerene derivative.

Catalytic Applications and Mechanistic Investigations

The unique chemical structure of this compound also lends itself to applications in catalysis, particularly in acid-catalyzed reactions.

Role in Acid-Catalyzed Reactions